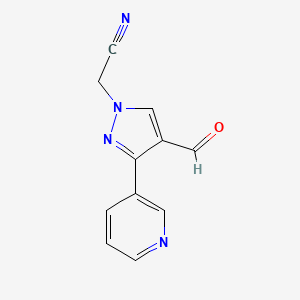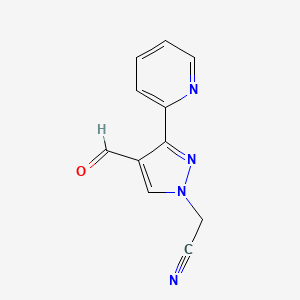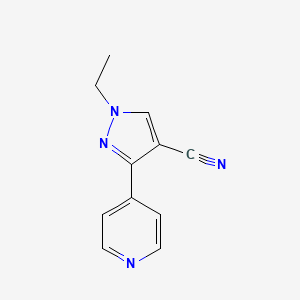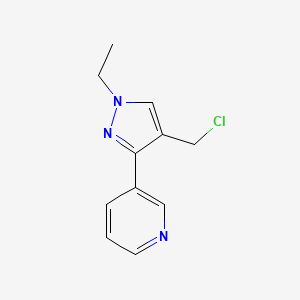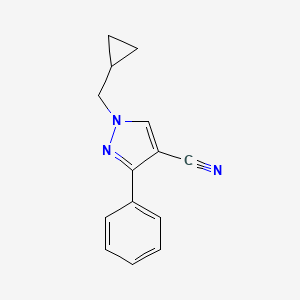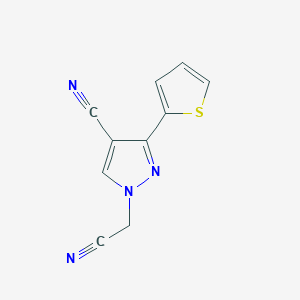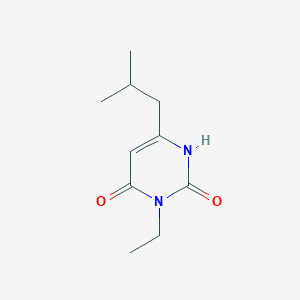
3-Ethyl-6-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Descripción general
Descripción
3-Ethyl-6-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, commonly referred to as ETP-2,4-D, is a synthetic compound that has been used in a variety of scientific research applications. It is a highly versatile compound, with a wide range of potential applications in the fields of chemistry, biochemistry, and pharmacology. In
Aplicaciones Científicas De Investigación
Pyrolysis Studies
Flash vacuum pyrolysis of related pyrimidine derivatives, including a compound similar to 3-Ethyl-6-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, has been studied. This process, conducted at temperatures between 300 and 400°C with nitrogen as the carrier gas, leads to various reaction products, including 1-azirines and oxazoles, which are significant in chemical research and industry (Yranzo et al., 1998).
Molecular Structure Analysis
A study on the asymmetric unit of a similar tetrahydropyrimidine-2,4-dione compound reveals insights into the molecular structure, highlighting nearly planar pyrimidine rings and specific deviations in the carbon atoms. This structural analysis is crucial for understanding the chemical properties and potential applications of such compounds (El‐Brollosy et al., 2012).
Synthesis and Chemical Properties
Research on N-substituted tetrahydropyridine-2,4-diones, closely related to the target compound, has been conducted to explore their synthesis and chemical properties. These studies involve reactions with aliphatic carboxylic acid chlorides and the formation of enamino derivatives, which are significant in the field of organic synthesis (Rubinov et al., 2008).
Theoretical Investigations
Theoretical studies, including FT-IR and FT-Raman spectra analysis, have been carried out on similar compounds. These investigations provide valuable insights into the molecular structure, vibrational wavenumbers, and potential applications in non-linear optical applications (Al-Abdullah et al., 2014).
Propiedades
IUPAC Name |
3-ethyl-6-(2-methylpropyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-4-12-9(13)6-8(5-7(2)3)11-10(12)14/h6-7H,4-5H2,1-3H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOJLWRLRPWTJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(NC1=O)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-6-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



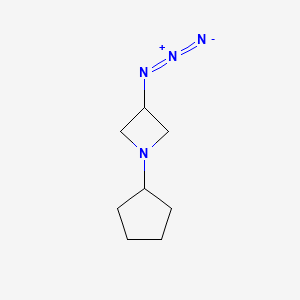

![[1-(Thian-4-yl)piperidin-3-yl]methanol](/img/structure/B1482735.png)
